2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one is an intriguing organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one involves multiple steps:
Formation of Pyrrolidine Derivatives: : The first step typically includes the formation of pyrrolidine derivatives through cyclization reactions.
Acylation: : This step involves the acylation of the pyrrolidine ring with cyclopentylpyrrolidine-1-carbonyl chloride under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure maximum yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: : Reduction of the compound can yield corresponding amines and alcohols.
Substitution: : The chlorine atom in the compound is prone to nucleophilic substitution reactions, allowing for the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: : Nucleophiles like ammonia, amines, and alcohols.
Major Products: These reactions yield a variety of products, such as amines, alcohols, and substituted pyrrolidine derivatives.
Scientific Research Applications
This compound finds applications across several scientific fields:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Investigated for potential effects on biochemical pathways and enzyme interactions.
Medicine: : Explored for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound interacts with molecular targets through specific pathways, often involving the modification of functional groups. Its effects are mediated by its ability to form stable complexes with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Compared to similar compounds, 2-Chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one stands out due to its unique structural features, which confer distinctive reactivity and specificity in its interactions.
Similar Compounds
2-Chloro-1-[(2S)-2-(pyrrolidin-1-yl)propan-1-one]
2-Chloro-1-[(2S)-2-(cyclopentylpyrrolidin-1-yl)propan-1-one]
1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one
This compound's unique blend of properties makes it a valuable subject of study in both research and industrial applications.
Properties
IUPAC Name |
2-chloro-1-[(2S)-2-(2-cyclopentylpyrrolidine-1-carbonyl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27ClN2O2/c1-12(18)16(21)20-11-5-9-15(20)17(22)19-10-4-8-14(19)13-6-2-3-7-13/h12-15H,2-11H2,1H3/t12?,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPNDLXKSVLDQL-ZALBZXLWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)N2CCCC2C3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N1CCC[C@H]1C(=O)N2CCCC2C3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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